molecular formula C10H9Cl2FO B14058819 1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14058819
M. Wt: 235.08 g/mol
InChI Key: GPUWYUBZOHAAPG-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2FO and a molecular weight of 235.08 g/mol . This compound is characterized by the presence of chloro, fluoro, and carbonyl functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the chlorination of 1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The carbonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and fluoro substituents on an aromatic ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C10H9Cl2FO

Molecular Weight

235.08 g/mol

IUPAC Name

1-chloro-1-[2-chloro-3-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)9(11)8-4-2-3-7(5-13)10(8)12/h2-4,9H,5H2,1H3

InChI Key

GPUWYUBZOHAAPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1Cl)CF)Cl

Origin of Product

United States

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